Product packaging for 2,6-Difluoro-3-methoxyphenylacetic acid(Cat. No.:CAS No. 886498-65-3)

2,6-Difluoro-3-methoxyphenylacetic acid

Cat. No.: B1307861
CAS No.: 886498-65-3
M. Wt: 202.15 g/mol
InChI Key: KIUMRKHFRAIFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluorinated Aromatic Carboxylic Acids Research

Fluorinated aromatic carboxylic acids represent a crucial class of compounds in chemical synthesis and pharmaceutical development. hokudai.ac.jp The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. chemrevlett.comnih.gov This has led to extensive research into the synthesis and application of various fluorinated building blocks. hokudai.ac.jp The strategic placement of fluorine can influence factors such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Research in this area is dynamic, with ongoing efforts to develop novel fluorination methods and to synthesize new fluorinated compounds with tailored properties for specific applications, including as tracers in environmental and industrial processes. hokudai.ac.jpwiley.com

Significance of Difluoro- and Methoxy-Substitution in Aromatic Systems

The presence of both difluoro and methoxy (B1213986) substituents on the aromatic ring of 2,6-Difluoro-3-methoxyphenylacetic acid has a profound impact on its electronic properties and reactivity.

Difluoro-Substitution: Fluorine is the most electronegative element, and its presence on an aromatic ring generally leads to a withdrawal of electron density through the inductive effect. researchgate.net This can influence the acidity of the carboxylic acid group and affect the molecule's interactions with other molecules. researchgate.net The difluoro substitution pattern, in particular, can create a unique electronic environment on the benzene (B151609) ring, influencing its reactivity in various chemical transformations. nuph.edu.ua The specific positioning of the two fluorine atoms can direct the course of further substitution reactions on the aromatic ring. researchgate.net

The combination of two electron-withdrawing fluorine atoms and an electron-donating methoxy group in this compound results in a complex electronic profile that can be exploited in the design of new molecules with specific properties.

Overview of Research Trajectories for this compound

While specific research trajectories for this compound are not extensively detailed in publicly available literature, its structural motifs suggest potential areas of investigation. A closely related compound, 2,6-Difluoro-3-methoxyphenylboronic acid, is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in developing drugs for cancer. chemimpex.com This suggests that the acetic acid derivative may also serve as a valuable building block in medicinal chemistry. The reactivity of the carboxylic acid group allows for the formation of esters and amides, enabling its incorporation into larger, more complex molecules. Research involving this compound likely focuses on its use as a precursor in multi-step syntheses of biologically active compounds and novel materials.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C9H8F2O3
Molecular Weight 202.16 g/mol
IUPAC Name (2,6-difluoro-3-methoxyphenyl)acetic acid
InChI Key KIUMRKHFRAIFFF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)F)CC(=O)O)F

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O3 B1307861 2,6-Difluoro-3-methoxyphenylacetic acid CAS No. 886498-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-difluoro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUMRKHFRAIFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396818
Record name 2,6-Difluoro-3-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-65-3
Record name 2,6-Difluoro-3-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 2,6 Difluoro 3 Methoxyphenylacetic Acid

Radical Coupling Reactions Involving Aromatic Carboxylic Acids3.3.1. Decarboxylative Processes3.3.2. Hydrogen Atom Transfer (HAT) Reactions

To produce an article that adheres to the user's instructions for thorough, informative, and scientifically accurate content based on diverse sources, specific studies detailing these reactions for 2,6-Difluoro-3-methoxyphenylacetic acid are necessary. Without such dedicated research, any generated content would be speculative and not meet the required standard of scientific accuracy for the specified subject.

Further research or access to proprietary databases might be required to obtain the necessary information to create the requested article. At present, the publicly available scientific literature does not appear to contain the specific experimental data needed to fulfill this request.

Role of Fluorine and Methoxy (B1213986) Groups in Modulating Reactivity

The chemical reactivity of this compound is a nuanced interplay of the inductive and resonance effects of its substituents, alongside steric considerations. The two fluorine atoms at the ortho positions (2 and 6) and the methoxy group at the meta position (3) relative to the acetic acid side chain each contribute distinct electronic influences that collectively modulate the properties of both the carboxylic acid function and the aromatic ring.

Electronic Effects of Fluorine Substituents:

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). The presence of two fluorine atoms in the ortho positions significantly decreases the electron density of the aromatic ring. This inductive withdrawal has a pronounced effect on the acidity of the carboxylic acid group. By pulling electron density away from the carboxylate group, the C-F bonds stabilize the conjugate base, making the parent acid more acidic compared to its non-fluorinated analogue.

While fluorine does possess a resonance effect (+R) due to its lone pairs of electrons, the inductive effect is generally considered to be dominant in influencing the reactivity of the aromatic ring towards electrophilic substitution. The strong deactivating nature of the two ortho-fluoro groups makes electrophilic aromatic substitution reactions challenging.

Electronic Effects of the Methoxy Group:

The methoxy group at the 3-position introduces a dual electronic influence. It exhibits an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, albeit weaker than that of fluorine. Conversely, and more significantly, the methoxy group exerts a strong electron-donating resonance effect (+R) by donating a lone pair of electrons from the oxygen atom to the aromatic π-system.

Combined Influence on Reactivity:

The collective impact of the 2,6-difluoro and 3-methoxy substituents results in a complex reactivity profile. The strong inductive withdrawal from the fluorine atoms enhances the acidity of the carboxylic acid, making it more amenable to deprotonation and subsequent reactions such as esterification and amidation.

Simultaneously, the steric bulk of the two ortho-fluorine atoms can introduce steric hindrance around the carboxylic acid group. numberanalytics.comwikipedia.org This can influence the rate of reactions involving nucleophilic attack at the carbonyl carbon, potentially requiring more forcing reaction conditions compared to less hindered analogues.

For reactions involving the aromatic ring, the combined electronic effects create a specific pattern of activation and deactivation. The powerful deactivating nature of the fluorine substituents generally disfavors electrophilic aromatic substitution. However, the activating, ortho-para directing influence of the methoxy group would preferentially direct any potential electrophilic attack to the positions ortho and para to it (positions 4 and 2, and 6 respectively). Given that positions 2 and 6 are already substituted with fluorine, the most likely position for electrophilic attack, should it occur, would be position 4.

The following table summarizes the expected electronic and steric influences of the substituents on the reactivity of this compound.

SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Net Effect on RingSteric Effect on Carboxylic Acid
Fluorine2, 6 (ortho)-I (Strongly Electron-Withdrawing)+R (Weakly Electron-Donating)Strongly DeactivatingModerate Hindrance
Methoxy3 (meta)-I (Weakly Electron-Withdrawing)+R (Strongly Electron-Donating)Activating (ortho, para-directing)Minimal

Derivatization Reactions:

The enhanced acidity and the presence of the carboxylic acid functional group make this compound a versatile precursor for various derivatives. Standard derivatization reactions include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. The reaction rate may be influenced by the steric hindrance from the ortho-fluoro groups, potentially necessitating the use of more reactive acylating agents or longer reaction times.

Amide Formation: Coupling with primary or secondary amines, often facilitated by coupling agents such as carbodiimides, results in the formation of amides. Similar to esterification, steric factors can play a role in the reaction kinetics.

While detailed research findings on the specific derivatization of this compound are not extensively published in readily accessible literature, its structural motifs are present in compounds explored in medicinal chemistry patents, suggesting its utility as a building block in the synthesis of more complex molecules. The unique substitution pattern provides a scaffold with defined electronic and steric properties that can be exploited in drug design and materials science.

Applications in Advanced Chemical Research

2,6-Difluoro-3-methoxyphenylacetic Acid as a Synthetic Intermediate

As a functionalized organic molecule, this compound serves as a fundamental component, or building block, for the bottom-up assembly of sophisticated molecular structures. Its phenylacetic acid framework is a common structural motif in medicinal chemistry, while the fluorine and methoxy (B1213986) substituents provide chemists with tools to fine-tune the electronic and physical properties of the final product.

Building Block for Complex Organic Molecule Synthesis

The strategic design of molecular building blocks is fundamental to creating complex functional systems. semanticscholar.org In this context, this compound and its derivatives are utilized by researchers to construct larger, biologically active compounds. A related compound, 2,6-Difluoro-3-methoxyphenylboronic acid, is recognized as a key reagent in organic synthesis, particularly in cross-coupling reactions that form new carbon-carbon bonds. chemimpex.com This reactivity is crucial for assembling intricate molecular architectures, streamlining the process of drug discovery and development. chemimpex.com The compatibility of such fluorinated intermediates with various functional groups allows for the efficient modification of existing compounds, making them valuable tools for chemists in both academic and industrial settings. chemimpex.com

Precursor in Pharmaceutical Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic properties. researchgate.net The presence of the difluoro substitution pattern in this compound makes it a significant precursor in the development of new pharmaceuticals.

Intermediate for Analgesic Agents

Phenylacetic acid derivatives are important structural components in a variety of therapeutic agents. In the field of pain management, intermediates with similar structures, such as 2,6-Difluoro-4-methoxyphenylacetic acid, are considered necessary for the precision synthesis of potent and stable analgesic medications. arborpharmchem.com The use of such intermediates allows for the creation of enhanced pain treatment compositions, demonstrating the importance of chemical innovation in the development of new analgesic agents. arborpharmchem.com

Intermediates for Modifying Bioavailability and Metabolic Stability of Drugs

A major challenge in drug development is ensuring that a potential therapeutic compound has good metabolic stability and bioavailability. ijfans.orgnih.gov The selective incorporation of fluorine into a drug candidate can significantly improve these pharmacokinetic properties. researchgate.net

The C-F bond is stronger than a C-H bond, making a molecule more resistant to metabolic breakdown by enzymes like Cytochrome P450. ijfans.orgtandfonline.com Placing fluorine atoms at sites that would otherwise be vulnerable to metabolism can block this process, prolonging the drug's effect. nih.gov Furthermore, as the most electronegative element, fluorine can alter a molecule's electronic properties, which can impact its pKa and ability to permeate biological membranes. tandfonline.com This can lead to improved absorption and bioavailability. ijfans.orgnih.gov Therefore, using this compound as a precursor allows medicinal chemists to build these beneficial properties directly into new drug candidates. researchgate.nettandfonline.com

Applications in High-Efficiency Pesticide Synthesis

The strategic use of fluorinated intermediates is also prevalent in the agrochemical industry. agropages.com Many modern high-efficiency pesticides incorporate fluorine atoms to enhance their potency and stability. The 2,6-difluorobenzoyl moiety, for instance, is a key component in a class of benzoylphenylurea (B10832687) insecticides. koreascience.kr The synthesis of these advanced agrochemicals often relies on fluorinated building blocks like 2,6-difluorobenzonitrile (B137791) and 2,6-difluorobenzaldehyde. ccspublishing.org.cn The structural similarities suggest that this compound is a relevant intermediate for the synthesis of new, highly effective pesticides, where the specific arrangement of its functional groups can contribute to the final product's biological activity.

Contributions to Materials Science Research

Beyond life sciences, the unique electronic properties of fluorinated aromatic compounds suggest potential applications in materials science. A related compound, 2,6-Difluoro-3-methoxyphenylboronic acid, is noted for its use in creating advanced materials, including polymers and nanomaterials. chemimpex.com The incorporation of this building block can enhance material properties such as conductivity and mechanical strength, which are critical in electronics and engineering. chemimpex.com By analogy, the this compound scaffold could be explored as a monomer or functional additive in the development of novel polymers and other advanced materials, where its specific structure may impart desirable thermal, electronic, or physical characteristics.

Data Tables

Table 1: Chemical Compound Properties

Property Value
Compound Name This compound
Molecular Formula C₉H₈F₂O₃

| Synonyms | 2-(2,6-Difluoro-3-methoxyphenyl)acetic acid |

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,6-Difluoro-3-methoxyphenylboronic acid
2,6-Difluoro-4-methoxyphenylacetic acid
2,6-difluorobenzaldehyde

Development of Organic Functional Materials with Tailored Electronic Properties

The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring of this compound creates a unique electronic environment. This electronic asymmetry is a critical feature that researchers are leveraging to fine-tune the properties of organic functional materials, particularly those used in electronic devices.

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying their electronic properties. Fluorine's high electronegativity can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material. This modulation of energy levels is crucial for optimizing charge injection and transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the introduction of fluorine can enhance the intermolecular interactions, leading to more ordered molecular packing in the solid state. This ordered arrangement is beneficial for efficient charge transport. The methoxy group, on the other hand, can influence the solubility and processing characteristics of the resulting materials, making them more amenable to solution-based fabrication techniques.

Research in this area focuses on synthesizing derivatives of this compound that can be incorporated as building blocks into larger conjugated systems. For instance, the carboxylic acid group can be chemically modified to create esters, amides, or other functional groups that allow for polymerization or coupling reactions. These reactions lead to the formation of conjugated polymers and small molecules with precisely controlled electronic and optical properties. The strategic placement of the difluoro and methoxy substituents on the phenyl ring allows for a high degree of control over the final properties of the material, paving the way for the design of next-generation organic electronic components.

Synthesis of Polymers for Enhanced Solubility and Thermal Stability

The synthesis of high-performance polymers with superior solubility and thermal stability is a constant pursuit in materials science. This compound serves as a valuable monomer or precursor in the development of such polymers.

The presence of fluorine atoms in a polymer backbone is known to significantly enhance its thermal stability. The strong carbon-fluorine bond requires a large amount of energy to break, making fluorinated polymers resistant to high temperatures and oxidative degradation. This property is highly desirable for applications in demanding environments, such as in the aerospace and electronics industries.

In addition to thermal stability, the fluorine and methoxy substituents also play a crucial role in modifying the solubility of the resulting polymers. While the introduction of fluorine can sometimes decrease solubility, the presence of the methoxy group can counteract this effect. The methoxy group can improve interactions with organic solvents, thereby enhancing the processability of the polymers. This enhanced solubility is a significant advantage, as it allows for the use of more environmentally friendly and less hazardous solvents during manufacturing.

Researchers are exploring various polymerization techniques to incorporate this compound into polymer chains. These methods include condensation polymerization, where the carboxylic acid group reacts with other functional groups to form polyesters or polyamides. The resulting polymers are then characterized for their thermal properties, such as their glass transition temperature (Tg) and decomposition temperature (Td), as well as their solubility in a range of solvents. The ability to systematically modify the polymer structure by incorporating the this compound moiety allows for the creation of materials with a tailored balance of thermal resistance and processability.

Below is a table summarizing the key properties influenced by the incorporation of the this compound moiety into polymers:

PropertyInfluence of this compound MoietyRationale
Thermal Stability EnhancedThe strong C-F bonds increase the energy required for thermal decomposition.
Solubility ModifiedThe interplay between the hydrophobic fluorine atoms and the more polar methoxy group allows for tuning solubility in various organic solvents.
Electronic Properties TailorableThe electron-withdrawing fluorine atoms and electron-donating methoxy group allow for precise control over HOMO/LUMO energy levels.
Intermolecular Interactions InfluencedFluorine substitution can promote ordered molecular packing, which is beneficial for charge transport in electronic applications.

Biological Activity and Mechanistic Inquiry in Vitro Focus

Research into In Vitro Anticancer Activity of Related Compounds

The search for novel anticancer agents has led to the investigation of various synthetic compounds. Studies on molecules with structural similarities to phenylacetic acid derivatives have revealed significant in vitro activity against various cancer cell lines, operating through diverse mechanisms such as inhibiting signaling pathways, halting cell proliferation, and inducing programmed cell death.

Overactive signal transduction pathways are a hallmark of many cancers, and their inhibition is a key therapeutic strategy. Research into related compounds has shown that targeting these pathways can effectively suppress cancer cell growth and migration. For instance, inhibitors of Histone deacetylases (HDACs) have been found to downregulate p63 expression in cancers, a gene essential for the proliferation and differentiation of various epithelial cells. nih.gov The inhibition of HDAC and other signal transduction pathways has been shown to prevent cell proliferation and migration in p63-positive salivary duct adenocarcinoma cells, highlighting a potential mechanism for anticancer activity. nih.gov

Antiproliferative activity, or the ability to inhibit cell growth, is a primary measure of a compound's potential as an anticancer agent. A variety of related compounds have demonstrated potent antiproliferative effects across numerous human cancer cell lines.

For example, a series of novel 3-chloro-β-lactams, which are heterocyclic bridged analogues of Combretastatin A-4, showed potent activity in MCF-7 breast cancer cells. mdpi.com Compound 10n (3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) and compound 11n (3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one) displayed IC₅₀ values of 17 nM and 31 nM, respectively. mdpi.com Similarly, certain oxiranyl-quinoxaline derivatives demonstrated significant antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32, with some compounds showing better cytotoxic activity than the reference drug XK-469. nih.gov Ferrocenyl derivatives have also been explored, with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one exhibiting a pronounced cytotoxic effect on MCF-7 breast cancer cells with an IC₅₀ of 17 ± 1 µM. nih.gov

The table below summarizes the antiproliferative activity of selected related compounds against various cancer cell lines.

Compound ClassSpecific Compound ExampleCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Source
3-Chloro-β-lactams10n MCF-7 (Breast)17 nM mdpi.com
3,3-Dichloro-β-lactams11n MCF-7 (Breast)31 nM mdpi.com
Oxiranyl-quinoxalinesCompound 11a SK-N-SH (Neuroblastoma)2.49 ± 1.33 μM nih.gov
Oxiranyl-quinoxalinesCompound 11a IMR-32 (Neuroblastoma)3.96 ± 2.03 μM nih.gov
Ferrocenylpyrimidines2-methyl-6-ferrocenylpyrimidin-4(3H)-one MCF-7 (Breast)17 ± 1 µM nih.gov
Brominated AcetophenonesCompound 5c A549 (Alveolar)11.80 ± 0.89 µg/mL farmaciajournal.com
Brominated AcetophenonesCompound 5c PC3 (Prostate)< 10 µg/mL farmaciajournal.com

IC₅₀: Half maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are critical mechanisms for effective anticancer drugs. Studies on related compounds reveal their ability to trigger these processes in cancer cells.

For instance, novel derivatives of 3,6-diazaphenothiazine were shown to induce mitochondrial apoptosis in human glioblastoma SNB-19 cells. mdpi.comresearchgate.net The mechanism was indicated by an increased gene expression ratio of BAX/BCL-2, a key regulator of the mitochondrial apoptotic pathway. mdpi.comresearchgate.net Another compound, (2,6-dimethylphenyl)arsonic acid , was found to induce apoptosis in leukemia and lymphoma cells primarily through the mitochondrial pathway. nih.govmdpi.com This was confirmed by measurements of mitochondrial membrane integrity and analysis of caspase-9 cleavage. nih.gov This compound also led to the downregulation of XIAP (x-linked inhibitor of apoptosis protein), further promoting apoptosis. nih.govmdpi.com

Furthermore, the 3-chloro-β-lactam compound 10n not only inhibited tubulin polymerization but also caused significant G2/M phase cell cycle arrest in MCF-7 cells. mdpi.com It promoted apoptosis by modulating the expression of the pro-apoptotic protein BAX and the anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.com Inhibitors of histone deacetylase, such as butyrate (B1204436) and trichostatin A, have also been demonstrated to induce a program of apoptosis that is dependent on new protein synthesis and leads to the activation of caspase-3, an effector protease in the apoptotic cascade. nih.gov

Compound ClassApoptotic MechanismCell Cycle Phase ArrestTarget Cell LineSource
3,6-DiazaphenothiazinesIncreased BAX/BCL-2 ratio (Mitochondrial)Not specifiedSNB-19 (Glioblastoma) mdpi.comresearchgate.net
Organoarsenic CompoundsMitochondrial pathway activation, XIAP downregulationNot specifiedLeukemia and Lymphoma cells nih.govmdpi.com
3-Chloro-β-lactamsRegulation of BAX, Bcl-2, and Mcl-1 expressionG2/M PhaseMCF-7 (Breast) mdpi.com
Histone Deacetylase InhibitorsCaspase-3 activationNot specifiedJurkat (Lymphoid), LIM 1215 (Colorectal) nih.gov

Investigation of In Vitro Antimicrobial Properties of Related Compounds

The antimicrobial potential of structurally related compounds has been evaluated against various pathogens, including bacteria, fungi, and protozoa.

Cryptosporidium parvum is a protozoan parasite that causes severe diarrheal disease. nih.gov Research into conformationally restricted polyamine analogues has demonstrated their effectiveness against C. parvum infection in a mouse model. nih.gov Specifically, cis isomers of extended bis(ethyl)-sym-homospermidine or bis(ethyl)-spermine backbones showed significantly greater efficacy in preventing and curing the infection compared to their trans counterparts. nih.gov This suggests that the spatial arrangement of these molecules is crucial for their anticryptosporidial activity. nih.gov

Beyond protozoa, other related compounds have shown broad-spectrum antimicrobial activity. Hydrazide-hydrazones of phenylacetic acid exhibited significant antibacterial activity, particularly against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Additionally, novel carbazole (B46965) derivatives incorporating a 1,3,4-oxadiazole (B1194373) scaffold have demonstrated good antimicrobial activity, with some compounds being particularly active against E. coli and the fungus C. albicans. mdpi.com

Enzymatic Inhibition Studies of Related Compounds

The inhibition of specific enzymes is a fundamental mechanism of action for many therapeutic agents. Studies on related compounds have identified inhibitory activity against enzymes relevant to disease processes.

Research into hydroxylated phenylpropanoids and biphenol derivatives revealed their ability to inhibit tyrosinase and laccase enzymes, with most inhibitors showing an IC₅₀ in the nanomolar range. nih.gov Kinetic studies indicated that these compounds act as reversible inhibitors, with most demonstrating competitive inhibition, where the inhibitor binds to the active site of the enzyme. nih.gov

In the field of antibacterial research, the discovery of inhibitors for β-lactamase enzymes, which confer bacterial resistance to β-lactam antibiotics, is crucial. A high-throughput screening identified several chemotypes, including a pyrazolo[3,4-b]pyridine core, as potential inhibitors of the OXA-48 β-lactamase. mdpi.com The most potent compound from this series, ID2 , inhibited the OXA-48 enzyme with an AC₅₀ value of 0.99 µM through a reversible and competitive mechanism of action. mdpi.com

Compound ClassTarget EnzymeInhibition TypePotency (IC₅₀/AC₅₀)Source
Hydroxylated BiphenolsTyrosinaseReversible, Competitive20–423 nM nih.gov
Hydroxylated BiphenolsLaccaseReversible, Competitive23–2619 nM nih.gov
Pyrazolo[3,4-b]pyridinesOXA-48 β-lactamaseReversible, Competitive0.99 µM mdpi.com

AC₅₀: The concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in pathologies associated with Helicobacter pylori and other ureolytic bacteria. nih.govmdpi.com The inhibition of urease is a key therapeutic strategy to combat these conditions. mdpi.com While direct studies on the urease inhibitory activity of 2,6-Difluoro-3-methoxyphenylacetic acid are not prominent in the reviewed literature, the activity of related compounds provides a basis for mechanistic inquiry.

Urease inhibitors are broadly classified based on their interaction with the enzyme's active site or their effect on the reaction mechanism. researchgate.net Research has shown that substitutions on phenyl rings can significantly influence inhibitory potency. For instance, m-methoxyphenyl substituted hydroxyurea (B1673989) has been identified as a potent inhibitor of jack bean urease. Furthermore, the introduction of trifluoro groups to phenyl rings has been shown to improve the inhibitory characteristics of certain derivative classes, suggesting that the fluorine atoms in this compound could contribute to its potential activity. researchgate.net Inhibitors often interact with the nickel ions in the urease active site through electronegative atoms like oxygen, nitrogen, or sulfur. researchgate.net

The inhibitory potential of various compounds against urease is concentration-dependent. mdpi.com Sodium fluoride, for example, acts as a pseudo-uncompetitive, slow-binding inhibitor of urease, with its mechanism thought to involve the replacement of a water molecule at the catalytic site. nih.gov

Table 1: Examples of Urease Inhibitors and Their Characteristics

Inhibitor Class/CompoundGeneral Mechanism/ObservationReference
m-Methoxyphenyl HydroxyureaIdentified as a potent inhibitor of jack bean urease.
Trifluoro-substituted Phenyl DerivativesIntroduction of trifluoro groups can improve inhibitory characteristics. researchgate.net
Sodium FluorideActs as a pseudo-uncompetitive, slow-binding inhibitor. nih.gov
4-bromophenyl boronic acidRecognized as a potent inhibitor of urease. nih.gov
Acetohydroxamic acid (AHA)A known urease inhibitor, though its use is limited by side effects. nih.gov

Human RNA Helicase (hDDX3) Inhibition

The human DEAD-box polypeptide 3 (hDDX3), an ATP-dependent RNA helicase, is integral to multiple aspects of RNA metabolism and has been identified as a crucial host factor for the replication of various viruses, including HIV-1. researchgate.netmdpi.com Consequently, hDDX3 has emerged as an attractive therapeutic target for developing novel antiviral and anticancer drugs. mdpi.comembopress.org

While research specifically detailing the inhibition of hDDX3 by this compound is limited, studies on other small molecule inhibitors offer valuable structure-activity relationship (SAR) insights. A notable inhibitor, RK-33, was designed to bind to the nucleotide-binding site of the DDX3 protein, thereby impeding its function and promoting cell death pathways in cancer cells. embopress.org The development of second-generation rhodanine (B49660) derivatives as DDX3 inhibitors has shown improved activity against both the enzyme and HIV-1 replication. researchgate.net Some DDX3 inhibitors are known to feature methoxyphenyl groups in their structure. nih.gov The targeting of host cell factors like DDX3 is a strategic approach to overcome viral drug resistance, as cellular proteins are generally more conserved than viral proteins. mdpi.com

Table 2: Selected hDDX3 Inhibitors and Their Significance

InhibitorClass/TypeSignificanceReference
RK-33Diimidazo[4,5-d:4′,5′-f]‐ acs.orgrsc.orgdiazepineFirst-in-class inhibitor that abrogates DDX3 activity, induces apoptosis, and sensitizes lung cancer cells to radiation. embopress.org
Rhodanine DerivativesSecond-generation small moleculesShow improved inhibitory activity against cellular DDX3 and HIV-1 replication. researchgate.net
Ring-Expanded Nucleosides (RENs)Nucleoside AnalogsInhibit DDX3 and show broad-spectrum antiviral activity. mdpi.combohrium.com

Radiosensitization Research with Related Compounds

Radiosensitizers are chemical agents that enhance the efficacy of radiation therapy, primarily in the treatment of cancer. google.com The most widely used clinical radiosensitizers are the fluoropyrimidines, such as fluorouracil (5-FU) and floxuridine (B1672851) (FdUrd). cancernetwork.com Research into halogenated pyrimidines has demonstrated their ability to potentiate cell killing when combined with radiation. nih.govresearchgate.net

The mechanism of action for these compounds involves their incorporation into DNA and subsequent inhibition of DNA repair processes. nih.govnih.gov FdUrd, for example, produces radiosensitization by depleting intracellular thymidine (B127349) pools, which leads to a decreased rate of DNA double-strand break repair. nih.gov This sensitization is critically dependent on the timing of drug exposure relative to irradiation. nih.gov

More recent research has focused on developing non-platinum-based radiosensitizers that feature an aromatic ring coupled with electron-accepting leaving groups, such as halogens. google.com Studies on iridium complexes containing difluorophenylpyridine ligands have also shown that such compounds can induce a pronounced decrease in the survival fraction of cancer cells when combined with radiation. nih.gov This body of research indicates that compounds with halogenated aromatic structures, akin to this compound, are of significant interest in the field of radiosensitization.

Structure-Activity Relationship (SAR) Investigations

Impact of Fluorine Substitution on Biological Interactions

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. acs.org Fluorine is the most electronegative element, and its presence can strongly influence the acidity or basicity of nearby functional groups. tandfonline.com This can, in turn, alter binding affinities with enzymes and receptors. researchgate.net

The C-F bond is exceptionally strong, often leading to increased metabolic stability. tandfonline.comresearchgate.net The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties are profoundly different. tandfonline.com Fluorine can participate in various intermolecular interactions, including hydrogen bonds where it acts as an acceptor, which can enhance binding affinity to a target protein. nih.govnih.gov

The position of fluorine substitution on an aromatic ring is critical and can lead to dramatic shifts in biological potency. tandfonline.com For example, in the development of fluoroquinolone antibacterials, a fluorine atom at the C-6 position was found to significantly enhance the inhibition of DNA gyrase. tandfonline.com However, in other cases, such as with certain cannabinoid analogs, fluorine substitution can have a detrimental effect on receptor binding affinity. nih.gov

Influence of Methoxy (B1213986) Groups on Binding Affinity

The position of the methoxy group (ortho, meta, or para) on an aromatic ring has a significant effect on the biological properties and pharmacokinetics of a molecule. mdpi.comnih.gov The bent arrangement of the C-O-C atoms and the group's ability to adopt either a coplanar or orthogonal orientation relative to the aromatic ring allows it to accommodate the intricate shapes of protein binding pockets. tandfonline.com For example, in a series of 18F-labeled phosphonium (B103445) cations, the ortho-methoxy substituted compound displayed the most favorable biological properties for myocardial perfusion imaging, including the fastest liver clearance and highest heart-to-background ratios. nih.gov In other instances, replacing a methoxy group with a hydroxyl group may have no significant effect on binding affinity, indicating the vital role of an oxygen-containing substituent at that position. researchgate.net

Effect of Halogenated Analogues in Coordination Polymers on Intermolecular Interactions

In the field of crystal engineering and supramolecular chemistry, halogen atoms play a crucial role in directing the assembly of molecules. acs.orgresearchgate.net Halogenated compounds are known to participate in a range of weak intermolecular interactions, including C–H⋯X hydrogen bonds and halogen bonds (C–X⋯X′–M or C-X...N). rsc.orgresearchgate.net These interactions are fundamental in controlling the structural changes and supramolecular architecture of coordination compounds. rsc.org

A halogen bond is a directional, noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. nih.govacs.org The strength of this interaction can be tuned by changing the halogen atom, scaling with its polarizability (I > Br > Cl > F). nih.govacs.org These interactions have been exploited to construct complex three-dimensional supramolecular architectures from simpler coordination polymers. tandfonline.com The directionality and tunable strength of halogen bonds make them a unique and powerful tool for designing functional materials with specific structural features. nih.govacs.org

Exploration of Biological Interaction Mechanisms

Despite the availability of the compound for research, specific studies outlining its biological interaction mechanisms are not readily found in the public domain. The following sections detail the current lack of available information regarding its molecular and genetic interactions.

There is currently no specific, publicly available research that identifies the molecular targets of this compound. Consequently, information regarding its potential to modulate specific biological pathways is also unavailable. Scientific inquiry into how this compound may affect cellular functions, such as signaling cascades or metabolic pathways, has not been documented in accessible literature.

Similarly, a thorough review of scientific databases and literature reveals no studies focused on the interaction between this compound and DNA. There is no available data to suggest whether the compound binds to DNA, and if so, by what mode (e.g., intercalation, groove binding). Such studies are crucial for understanding the potential genotoxic or therapeutic effects of a compound.

Analytical Methodologies for 2,6 Difluoro 3 Methoxyphenylacetic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural analysis of 2,6-Difluoro-3-methoxyphenylacetic acid, offering detailed insights into its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum, the protons of the methoxy (B1213986) group (-OCH₃) would be expected to appear as a singlet, while the methylene (B1212753) protons (-CH₂) of the acetic acid moiety would also likely present as a singlet. The aromatic protons would exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift. The carbons of the aromatic ring would show distinct signals, with their chemical shifts and splitting patterns influenced by the fluorine and methoxy substituents.

While specific, experimentally obtained NMR data for this compound is not widely published in publicly accessible literature, the expected chemical shifts and coupling constants can be predicted based on established principles and data from structurally similar compounds. For instance, analysis of related methoxyphenylacetic acid derivatives provides a reference for interpreting the spectra of the title compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-OCH₃ 3.8 - 4.0 s
-CH₂- 3.6 - 3.8 s
Ar-H 6.8 - 7.2 m
-COOH 10.0 - 12.0 br s

s = singlet, br s = broad singlet, m = multiplet. Predicted values are based on analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
-OCH₃ 55 - 60
-CH₂- 35 - 45
Aromatic Carbons 110 - 160
C=O 170 - 180

Predicted values are based on analogous structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected absorptions include a broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, strong absorption band around 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the methoxy group and the acetic acid moiety would appear in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Analysis of the IR spectrum of the closely related 3-Fluoro-4-methoxyphenylacetic acid shows characteristic peaks that help in assigning the functional groups, providing a basis for interpreting the spectrum of the difluorinated analogue.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1730
Methoxy/Acid C-O stretch 1000 - 1300
Aryl Fluoride C-F stretch 1000 - 1400
Aromatic C=C stretch 1450 - 1600

UV-Visible Spectroscopy for Interaction Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, the π-electron system of the benzene (B151609) ring gives rise to characteristic absorption bands in the UV region.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound, ensuring its purity and confirming its identity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the separation, identification, and quantification of this compound. HPLC separates the compound from impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.

The purity of the compound can be accurately determined by analyzing the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the compound under specific HPLC conditions serves as a key identifier.

The mass spectrometer detector provides crucial information for identity confirmation. By ionizing the compound eluting from the HPLC column, the mass spectrometer measures its mass-to-charge ratio (m/z). For this compound (molecular weight: 202.15 g/mol ), the expected [M-H]⁻ ion in negative ion mode would be approximately m/z 201.04, and the [M+H]⁺ ion in positive ion mode would be approximately m/z 203.05. High-resolution mass spectrometry can provide an even more accurate mass measurement, further confirming the elemental composition.

Preparative HPLC for Compound Purification

Preparative High-Performance Liquid Chromatography (preparative HPLC) is a widely used method for the purification of chemical compounds on a larger scale than analytical HPLC. This technique is particularly valuable for isolating this compound from byproducts and unreacted starting materials after its synthesis.

The principles of separation in preparative HPLC are the same as in analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. A typical preparative HPLC method for a phenylacetic acid derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acidic modifier like formic or acetic acid to ensure the carboxylic acid is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is typically achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds of increasing hydrophobicity. Fractions are collected as they elute from the column, and those containing the pure desired product are combined. The purity of the collected fractions is then confirmed using analytical HPLC.

Table 4: List of Compounds Mentioned

Compound Name
This compound
3-Fluoro-4-methoxyphenylacetic acid
Acetonitrile
Formic acid
Acetic acid

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in the study of "this compound," providing crucial information regarding its molecular weight and structural characteristics through fragmentation analysis. This methodology allows for the precise determination of the compound's mass and offers insights into its chemical composition by breaking the molecule into smaller, charged fragments.

The molecular formula of this compound is C₉H₈F₂O₃, corresponding to a monoisotopic mass of approximately 202.04 Daltons. In mass spectrometry, this value is confirmed by the detection of the molecular ion (M⁺) or, more commonly, protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, depending on the ionization technique employed.

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are valuable for its identification. These adducts are formed during the ionization process and their detection helps to confirm the molecular weight of the parent compound.

Predicted m/z for Adducts of this compound
AdductPredicted m/z
[M+H]⁺203.05142
[M+Na]⁺225.03336
[M-H]⁻201.03686
[M+NH₄]⁺220.07796
[M+K]⁺241.00730

Common fragmentation pathways for carboxylic acids involve the loss of the carboxyl group (-COOH) as a neutral radical, which would correspond to a loss of 45 mass units. libretexts.org Another typical fragmentation is the loss of a hydroxyl radical (-OH), resulting in a decrease of 17 mass units. libretexts.org

The presence of the methoxy group (-OCH₃) can lead to the loss of a methyl radical (-CH₃), a loss of 15 mass units, or a methoxy radical (-OCH₃), a loss of 31 mass units. The difluorinated phenyl ring also influences the fragmentation. The cleavage of the bond between the phenyl ring and the acetic acid moiety is a likely fragmentation pathway. This would result in a charged difluoromethoxy-substituted benzyl-type cation. Further fragmentation could involve the loss of carbon monoxide (CO) from this ion.

Based on these principles, a predicted fragmentation pattern for this compound can be proposed. The following table outlines the potential major fragment ions and their corresponding mass-to-charge ratios.

Predicted Major Fragment Ions of this compound
Proposed Fragment Structurem/z (approx.)Neutral Loss
[C₉H₈F₂O₃]⁺ (Molecular Ion)202.04-
[C₉H₇F₂O₂]⁺185.04-OH
[C₈H₅F₂O]⁺ (Benzylic cation)157.03-COOH
[C₇H₅F₂O]⁺143.03-CH₂COOH
[C₇H₅F₂]⁺129.04-COOCH₃

Computational Chemistry Studies on 2,6 Difluoro 3 Methoxyphenylacetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometries to reactivity indices. For 2,6-Difluoro-3-methoxyphenylacetic acid, DFT calculations, typically employing functionals like B3LYP and basis sets such as 6-311+G(d,p), can be used to optimize the molecular geometry and analyze its electronic landscape. mdpi.com

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and optical properties. nih.gov A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group, along with the carboxylic acid moiety, create a complex electrostatic potential that governs its interactions.

Table 1: Representative Quantum Chemical Parameters Calculated by DFT (Note: The following data is illustrative for a substituted aromatic acid and not specific to this compound, as direct literature is unavailable.)

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO5.3 eV
Dipole Moment (µ) Measure of the net molecular polarity3.2 D

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data from databases like the Protein Data Bank (PDB). beilstein-journals.org Using software like AutoDock Vina or UCSF Chimera, the ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. beilstein-journals.org A scoring function is used to estimate the binding affinity, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. researchgate.netnih.gov

For this compound, docking studies could reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group with amino acid residues in the active site, or hydrophobic interactions involving the substituted phenyl ring. rsc.org The fluorine and methoxy substituents can also play a crucial role in modulating these interactions. The results of such studies can guide the design of more potent and selective inhibitors for a given biological target. nih.gov

Table 2: Illustrative Molecular Docking Results for a Ligand-Protein Complex (Note: This table presents a hypothetical scenario to illustrate the type of data generated from molecular docking.)

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2This compound-8.5Arg120, Tyr355, Ser530
Aldose ReductaseThis compound-7.9His110, Trp111, Tyr48

Modeling of Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights into transition states, activation energies, and reaction kinetics that are often difficult to obtain experimentally. Using methods like DFT, the potential energy surface of a reaction involving this compound can be mapped out.

For instance, the esterification of the carboxylic acid group or a nucleophilic aromatic substitution reaction could be modeled. The calculations would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition states connecting them. Vibrational frequency analysis is then performed to confirm that reactants, products, and intermediates correspond to energy minima, while transition states are first-order saddle points on the potential energy surface.

Prediction of Conformational Preferences and Intermolecular Interactions

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure and how it interacts with other molecules. Computational methods can predict the stable conformations of this compound and analyze its intermolecular interactions.

Conformational analysis can be performed by systematically rotating the rotatable bonds, such as the C-C bond connecting the phenyl ring and the acetic acid moiety, and calculating the energy of each resulting conformer. This helps in identifying the low-energy, and therefore most populated, conformations. For substituted benzoic acids, it has been shown that the substitution pattern significantly influences the conformational preferences. rsc.orgbohrium.com

Table 3: Common Intermolecular Interactions in Substituted Aromatic Acids (Note: This table provides a general overview of interaction types relevant to the target molecule.)

Interaction TypeDescriptionTypical Distance (Å)
O-H···O Hydrogen Bond Strong interaction between carboxylic acid groups, leading to dimer formation.2.6 - 2.7
C-H···F Interaction Weak hydrogen bond involving a fluorine atom as the acceptor.2.9 - 3.2
C-H···O Interaction Weak hydrogen bond with an oxygen atom (e.g., from the methoxy group) as the acceptor.3.0 - 3.4
π-π Stacking Non-covalent interaction between aromatic rings. Can be parallel-displaced or T-shaped.3.3 - 3.8

Future Research Directions for 2,6 Difluoro 3 Methoxyphenylacetic Acid

Development of Novel Synthetic Pathways with Enhanced Sustainability

Future research into the synthesis of 2,6-Difluoro-3-methoxyphenylacetic acid is anticipated to prioritize the development of more sustainable and environmentally friendly methods. Current synthetic routes for fluorinated phenylacetic acids often rely on traditional chemical methods that may involve harsh reagents and generate significant waste. The exploration of greener synthetic strategies will be a key focus, aiming to improve efficiency and reduce the environmental impact.

Potential areas of investigation include the application of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. This approach could offer high selectivity and reduce the need for protecting groups, leading to shorter and more atom-economical synthetic routes. Additionally, the use of flow chemistry presents a promising avenue for the safer and more efficient production of this compound. Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, while also minimizing the handling of hazardous intermediates. The development of novel fluorination reagents with improved safety profiles and selectivity will also be crucial in advancing the sustainable synthesis of this compound.

Design and Synthesis of Advanced Derivatives with Modulated Bioactivity

A significant future research direction for this compound lies in the design and synthesis of novel derivatives with tailored biological activities. The core structure of this compound provides a versatile scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By introducing various functional groups at different positions on the phenyl ring or modifying the acetic acid moiety, researchers can fine-tune the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile.

Future studies will likely focus on creating libraries of derivatives to screen for enhanced potency and selectivity towards specific biological targets. For instance, the synthesis of amides, esters, and more complex heterocyclic derivatives could lead to compounds with improved pharmacokinetic profiles and novel mechanisms of action. The strategic placement of additional fluorine atoms or other substituents can significantly influence a molecule's binding affinity to target proteins and its metabolic stability. This approach has been successful in the development of other fluorinated pharmaceuticals and holds great promise for the derivatives of this compound.

In-depth Mechanistic Elucidation of Biological and Chemical Processes

A crucial area for future investigation is the detailed elucidation of the mechanisms through which this compound and its derivatives exert their biological effects. While related fluorinated phenylacetic acids have shown potential in various therapeutic areas, a deep understanding of their molecular interactions is often lacking. Future research should aim to identify the specific cellular targets and signaling pathways modulated by these compounds.

This will involve a combination of biochemical and cell-based assays to pinpoint protein interactions and downstream effects. Techniques such as proteomics and genomics can be employed to identify changes in protein expression and gene regulation in response to compound treatment. Furthermore, detailed kinetic and thermodynamic studies of the binding of these molecules to their targets will provide valuable insights into the nature of these interactions. A thorough understanding of the mechanism of action is essential for the rational design of more effective and safer therapeutic agents.

Exploration of New Applications in Emerging Fields of Chemistry and Materials Science

Beyond its potential in medicinal chemistry, future research should explore the applications of this compound and its derivatives in emerging areas of chemistry and materials science. The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents could be harnessed in the development of novel functional materials. chemimpex.com

For example, this compound could serve as a building block for the synthesis of advanced polymers with tailored thermal and optical properties. mdpi.comman.ac.uk Its incorporation into polymer chains could enhance their chemical resistance and stability. numberanalytics.com Furthermore, the potential for this molecule to be used in the creation of liquid crystals or as a component in organic light-emitting diodes (OLEDs) could be investigated. The exploration of its utility in agrochemicals, as either a primary active ingredient or a key intermediate, also represents a promising avenue for future research. The versatility of the this compound scaffold suggests that its applications could extend well beyond the pharmaceutical realm.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of new derivatives and the prediction of their properties will be significantly enhanced by the integration of advanced computational and experimental methodologies. jddhs.comjddhs.com Future research will increasingly rely on computational tools to guide the synthetic efforts and to gain a deeper understanding of the molecular interactions at play.

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of derivatives with their biological activity, enabling the prediction of the potency of novel compounds before their synthesis. Molecular docking and molecular dynamics simulations will be instrumental in visualizing and analyzing the binding of these molecules to their biological targets, providing insights that can guide the design of more potent and selective inhibitors. openmedicinalchemistryjournal.combeilstein-journals.org This synergistic approach, where computational predictions are validated and refined through experimental testing, will accelerate the discovery and optimization of new bioactive compounds and materials based on the this compound framework. nih.gov

Q & A

Q. Quantitative Analysis :

  • HPLC-UV : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min for analogs) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though fluorine’s low electron density requires high-resolution instruments .

How can contradictory NMR data be resolved when analyzing fluorinated phenylacetic acid derivatives?

Advanced Research Question
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or solvent effects. Strategies include:

  • Variable-Temperature NMR : Identify broadening or splitting of peaks caused by conformational changes (e.g., –40°C to freeze rotamers) .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃; fluorine’s electronegativity shifts proton signals significantly .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., aromatic protons adjacent to fluorine) .

What strategies mitigate decomposition during reactions involving this compound?

Advanced Research Question
Methodological Answer:
Decomposition pathways include demethylation (loss of –OCH₃) and defluorination. Mitigation strategies:

  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent base-induced cleavage .
  • Additive Screening : Use radical scavengers (e.g., BHT) to inhibit oxidative side reactions .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect early degradation markers (e.g., CO₂ release from decarboxylation) .

What advanced methods study the metabolic pathways of fluorinated aromatic acids in biological systems?

Advanced Research Question
Methodological Answer:
Fluorine’s metabolic stability makes these compounds useful in tracer studies. Approaches include:

  • Isotopic Labeling : Synthesize ¹⁸F or ¹³C-labeled analogs for PET imaging or metabolic flux analysis .
  • Enzyme Assays : Test inhibition/activation against cytochrome P450 isoforms using fluorometric substrates .
  • Metabolomics : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites (e.g., glucuronide conjugates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.